Introduction: Situating 1-(3-Fluorophenyl)piperazine in Modern Medicinal Chemistry
Introduction: Situating 1-(3-Fluorophenyl)piperazine in Modern Medicinal Chemistry
An In-Depth Technical Guide to 1-(3-Fluorophenyl)piperazine Dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
1-(3-Fluorophenyl)piperazine dihydrochloride (m-FPP) is a synthetically derived molecule belonging to the phenylpiperazine class of compounds. While it is available commercially as an analytical reference standard, its true significance in the scientific community lies in its role as a versatile chemical scaffold and a probe for exploring serotonergic neurotransmission.[1][2] The phenylpiperazine moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). The introduction of a fluorine atom at the meta-position of the phenyl ring subtly yet significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic fluorination can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making 1-(3-FPP) and its derivatives subjects of intense interest in drug discovery.
This guide provides a comprehensive technical overview of 1-(3-fluorophenyl)piperazine dihydrochloride, moving from its fundamental physicochemical properties and synthesis to its pharmacological implications, analytical characterization, and applications as a foundational building block in the development of novel therapeutics.
Part 1: Core Chemical and Physical Identity
A precise understanding of a compound's identity and properties is the bedrock of reproducible research. 1-(3-Fluorophenyl)piperazine dihydrochloride is typically supplied as a stable, crystalline solid, ensuring reliability in experimental settings.[1]
Chemical Identity and Properties
| Identifier | Value | Source |
| Formal Name | 1-(3-fluorophenyl)-piperazine, dihydrochloride | [1] |
| CAS Number | 76835-10-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃FN₂ • 2HCl | [1] |
| Formula Weight | 253.1 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Synonyms | 1-(meta-Fluorophenyl)piperazine, 1-(m-Fluorophenyl)piperazine, m-FPP, 3-FPP | [1] |
| SMILES | FC1=CC=CC(N2CCNCC2)=C1.Cl.Cl | [1] |
| InChI Key | GSPXXVQXENGQIQ-UHFFFAOYSA-N | [1] |
Solubility and Spectroscopic Data
The solubility profile is critical for preparing stock solutions for in vitro and in vivo studies. The dihydrochloride salt form enhances aqueous solubility compared to the free base.
| Solvent | Solubility |
| PBS (pH 7.2) | 10 mg/mL |
| DMSO | 10 mg/mL |
| Methanol | 1 mg/mL |
| UV λmax | 244, 279 nm |
| (Data sourced from Cayman Chemical Technical Information[1]) |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of phenylpiperazines is a well-established process in organic chemistry, typically achieved through nucleophilic aromatic substitution or condensation reactions. A common and efficient method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.
Generalized Synthetic Pathway
The following diagram illustrates a representative synthesis. The choice of a non-polar, high-boiling solvent like xylene is causal; it facilitates the high temperatures required for the condensation and cyclization reaction while being relatively inert.
Caption: Generalized synthetic route to 1-(3-Fluorophenyl)piperazine dihydrochloride.
Step-by-Step Synthesis Protocol
This protocol is a representative methodology based on established procedures for analogous compounds.[4][5][6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).
-
Solvent Addition: Add a suitable high-boiling solvent, such as xylene, to the flask. The solvent facilitates heat transfer and allows the reaction to proceed at a consistent temperature.
-
Cyclization: Heat the reaction mixture to reflux (typically 130-140°C) for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling to room temperature, the reaction mixture is typically basified with an aqueous solution of sodium hydroxide (NaOH) to deprotonate the piperazine nitrogens and neutralize any HCl byproduct. The organic layer is then separated.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude 1-(3-fluorophenyl)piperazine free base, often as an oil. Purification can be achieved via vacuum distillation or column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The dihydrochloride salt precipitates out of the solution as a solid.
-
Isolation: The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum to yield the final product, 1-(3-fluorophenyl)piperazine dihydrochloride.
Part 3: Pharmacological Profile and Mechanism of Action
Phenylpiperazine derivatives are renowned for their diverse interactions with monoamine neurotransmitter systems, particularly serotonin (5-HT) receptors.[7] While the specific physiological and toxicological properties of 1-(3-FPP) itself are not extensively documented, its mechanism can be inferred from closely related analogues like para-fluorophenylpiperazine (pFPP).[1][8]
These compounds primarily act as agonists at serotonin 5-HT₁ₐ receptors.[7] They may also exhibit affinity for 5-HT₂ₐ and 5-HT₂𝒸 receptors and can inhibit the reuptake of serotonin and norepinephrine.[7] The interaction with the 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR), is particularly significant.
Postulated Signaling Pathway
Activation of the 5-HT₁ₐ receptor by an agonist like 1-(3-FPP) initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability.
Caption: Postulated 5-HT1A receptor-mediated signaling cascade for 1-(3-FPP).
This inhibitory action is a cornerstone of therapies for anxiety and depression. Furthermore, studies on other fluorophenyl piperazine derivatives have indicated potential cardiovascular effects, including beta-adrenolytic (beta-blocker) and vasodilating actions, suggesting a broader pharmacological profile that warrants further investigation.[9]
Part 4: Analytical Methodologies for Quality and Research
Robust analytical methods are essential for verifying the identity, purity, and concentration of 1-(3-FPP) in both bulk materials and experimental samples. A multi-technique approach is often employed for comprehensive characterization.
Common Analytical Techniques
| Technique | Purpose | Rationale |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantitation | Provides excellent separation of volatile compounds and definitive structural information from mass fragmentation patterns.[10] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantitation | Versatile for non-volatile or thermally labile compounds. Can be coupled with various detectors (UV, MS) for specificity. |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Purity Screening | A rapid, cost-effective method for qualitatively assessing reaction progress and identifying the presence of impurities.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information about the molecular structure, confirming the identity and connectivity of atoms. |
| Ultraviolet (UV) Spectroscopy | Quantitation and Identity Confirmation | Measures absorbance at specific wavelengths (λmax), useful for concentration determination via the Beer-Lambert law.[1] |
Workflow for Analytical Characterization
The logical flow from sample preparation to data analysis is critical for generating reliable and defensible results.
Caption: A typical workflow for the analytical characterization of a reference standard.
Exemplar Protocol: GC-MS Analysis of Phenylpiperazines
(This is a generalized protocol adapted from established methods for piperazine analysis[10])
-
Standard/Sample Preparation: Accurately weigh and dissolve the 1-(3-FPP) standard or sample in methanol to a final concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Instrument: Gas chromatograph with a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as a 5% phenyl/95% methyl silicone column, is typically used.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: 1 µL injection in split mode.
-
-
GC Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Temperature Ramp: Increase to 280°C at a rate of 25°C/minute.
-
Final Hold: Hold at 280°C for 3 minutes.
-
Rationale: This program ensures the compound elutes in a reasonable time with good peak shape while separating it from potential impurities.
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
-
Data Analysis: The resulting chromatogram is analyzed for peak retention time, and the mass spectrum of the peak is compared to a reference library or a previously run standard to confirm identity. Purity is estimated by comparing the peak area of the analyte to the total area of all peaks.
Part 5: Applications in Research and Drug Development
1-(3-FPP) is more than just a chemical; it is a tool and a starting point for innovation.
-
Analytical Reference Standard: In forensic and clinical toxicology, certified reference materials are indispensable. 1-(3-FPP) serves as a standard for the identification and quantification of phenylpiperazine-class designer drugs in seized materials or biological samples.[1][11] Its availability ensures that analytical laboratories can develop and validate methods with a known, high-purity compound.
-
Scaffold in Drug Discovery: The true power of 1-(3-FPP) lies in its utility as a synthetic intermediate. The phenylpiperazine core is a key pharmacophore in a vast array of CNS-active drugs, including atypical antipsychotics (e.g., Aripiprazole) and antidepressants.[4][12] Medicinal chemists use 1-(3-FPP) as a starting material, elaborating its structure by attaching other functional groups to the second piperazine nitrogen. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for new drug candidates.
-
Probe for Pharmacological Research: As a selective 5-HT₁ₐ receptor ligand, 1-(3-FPP) can be used in vitro and in vivo to study the role of this receptor in various physiological and pathological processes. It can help elucidate the downstream effects of receptor activation and validate new therapeutic hypotheses.
-
Metabolic Studies: Research has shown that phenylpiperazine derivatives can be potent inhibitors of various Cytochrome P450 (CYP450) enzymes, such as CYP2D6.[7][13] Studying the metabolic profile of 1-(3-FPP) and its effect on these enzymes is crucial. This information helps predict potential drug-drug interactions, a critical step in the preclinical development of any new therapeutic agent derived from this scaffold.[13]
Part 6: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical substance. While extensive toxicological data for 1-(3-FPP) is not available, information from related compounds provides a basis for safe handling procedures.[1]
Hazard Identification
Based on safety data sheets for analogous compounds, 1-(3-FPP) should be handled as a substance that may:
-
Cause skin and serious eye irritation.[14]
-
Cause respiratory irritation.[14]
-
Be harmful or toxic if swallowed.[15]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle the compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to avoid inhalation of dust or aerosols.[14][16]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical splash goggles that conform to safety standards.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]
-
Spill Response: In case of a spill, evacuate unnecessary personnel. Wear appropriate PPE and clean up the spill according to established laboratory procedures, avoiding dust generation.
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention if breathing difficulties occur.[14]
-
Skin Contact: Wash affected area immediately with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]
-
Storage and Stability
-
Storage Temperature: Store at -20°C for long-term stability.[1][8]
-
Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[17]
-
Stability: The compound is reported to be stable for at least 5 years when stored under the recommended conditions.[1]
References
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Mlynárová R, et al. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska Slov Farm. 2000 Jul;49(4):177-80. [Link]
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para-Fluorophenylpiperazine. Wikipedia. [Link]
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1-(3-Fluorophenyl)piperazine (hydrochloride). Sanbio. [Link]
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Antia U, et al. Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
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1-(3-fluorophenyl)piperazine. ChemSynthesis. [Link]
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1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. SWGDrug. [Link]
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Chemical structures of piperazine-based drugs. ResearchGate. [Link]
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1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE Drug Fact Sheet. DEA Diversion Control Division. [Link]
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Synthesis and Pharmacology of Novel Antidepressant Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs. Molecules. [Link]
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1-(3-Fluorophenyl)piperazine. PubChem. [Link]
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1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. IndiaMART. [Link]
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The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA. Neuropharmacology. [Link]
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